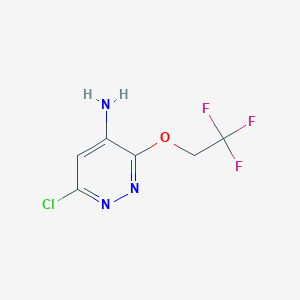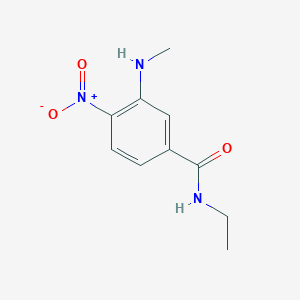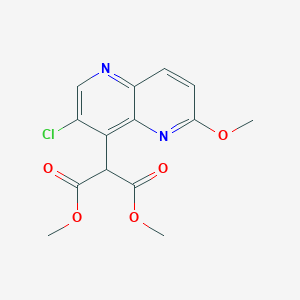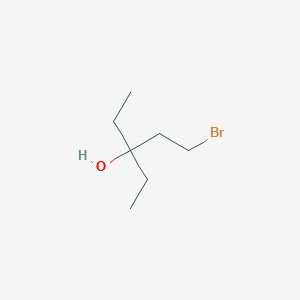
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine
Overview
Description
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is a chemical compound with the molecular formula C7H5ClF3N2O It is characterized by the presence of a pyridazine ring substituted with a chloro group, a trifluoroethoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The 2,2,2-trifluoroethoxy group is introduced to the pyridazine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biochemical effects.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-iodo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with an iodine atom instead of an amine group.
5-(3,4-Dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoroethoxy)pyridazine: Another related compound with different substituents on the pyridazine ring.
Uniqueness
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H5ClF3N3O |
|---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3O/c7-4-1-3(11)5(13-12-4)14-2-6(8,9)10/h1H,2H2,(H2,11,12) |
InChI Key |
FDIVFJJYNNPPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)OCC(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)

![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)








